molecular formula C21H21BrIN7O B11522661 N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11522661
M. Wt: 594.2 g/mol
InChI Key: PLFNZBBKSNHWLD-CFRMEGHHSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, iodine, and morpholine functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the hydrazone intermediate: Reacting 3-iodobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.

    Cyclization: The hydrazone intermediate is then reacted with 2-bromo-4-methylphenyl isocyanate to form the triazine ring.

    Morpholine substitution: Finally, the morpholine group is introduced through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new halogenated derivatives.

Scientific Research Applications

N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The presence of both bromine and iodine atoms in N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE makes it unique compared to its analogs. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21BrIN7O

Molecular Weight

594.2 g/mol

IUPAC Name

4-N-(2-bromo-4-methylphenyl)-2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21BrIN7O/c1-14-5-6-18(17(22)11-14)25-19-26-20(28-21(27-19)30-7-9-31-10-8-30)29-24-13-15-3-2-4-16(23)12-15/h2-6,11-13H,7-10H2,1H3,(H2,25,26,27,28,29)/b24-13-

InChI Key

PLFNZBBKSNHWLD-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=CC(=CC=C4)I)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)I)Br

Origin of Product

United States

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